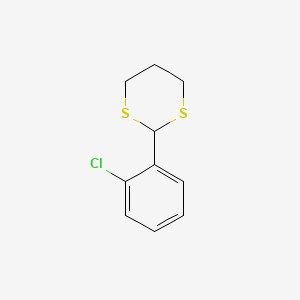
1,3-Dithiane, 2-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C10H11ClS2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Méthodes De Préparation
1,3-Dithiane, 2-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3-Dithiane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Umpolung Reactions: In the Corey-Seebach reaction, lithiated 1,3-dithianes act as nucleophilic acylating agents, allowing for the formation of various carbonyl compounds.
Applications De Recherche Scientifique
1,3-Dithiane, 2-(2-chlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2-(2-chlorophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring provide sites for nucleophilic attack, while the 2-chlorophenyl group can participate in electrophilic substitution reactions . The compound’s reactivity is influenced by the polarizability of sulfur and the stability of the dithiane ring .
Comparaison Avec Des Composés Similaires
1,3-Dithiane, 2-(2-chlorophenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: The parent compound without the 2-chlorophenyl group.
1,3-Dithiolane: A similar compound where the dithiane ring is replaced by a dithiolane ring.
2-Methyl-1,3-dithiane: Another derivative of 1,3-dithiane with a methyl group instead of a 2-chlorophenyl group.
1,3-Dithiane, 2-(2-chlorophenyl)- stands out due to its unique combination of the dithiane ring and the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
69849-09-8 |
|---|---|
Formule moléculaire |
C10H11ClS2 |
Poids moléculaire |
230.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11ClS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |
Clé InChI |
GRGIOPQZMWKWBW-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
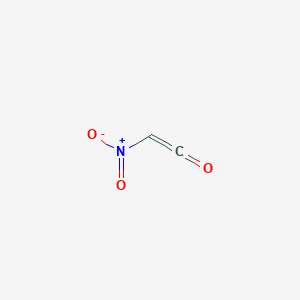
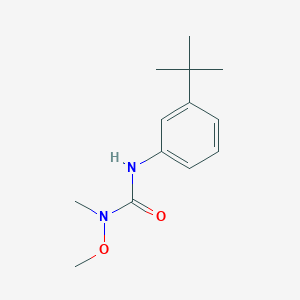
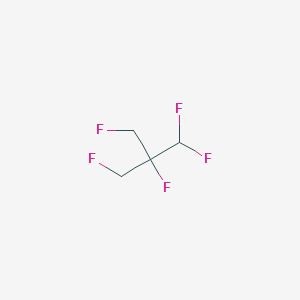
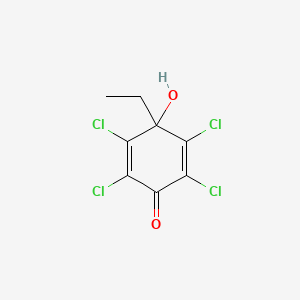
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
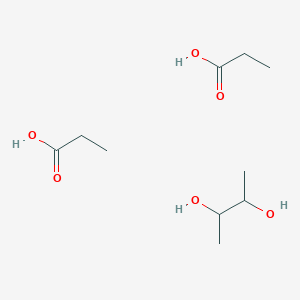
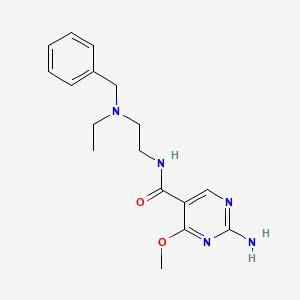
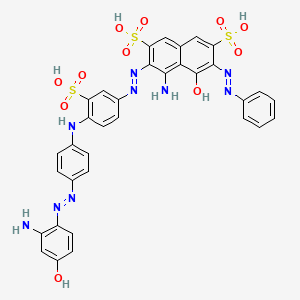
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
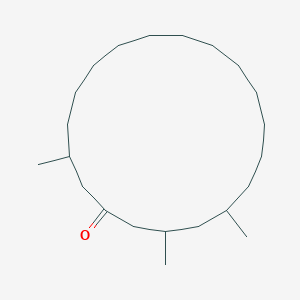
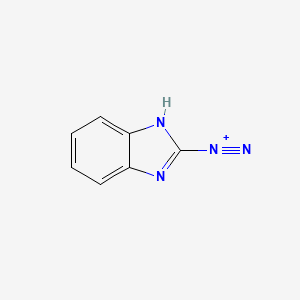
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
